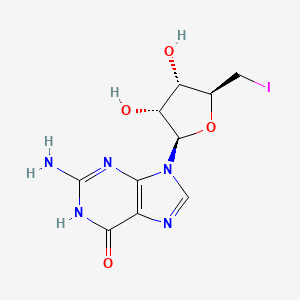
Guanosine, 5'-deoxy-5'-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 5’-deoxy-5’-iodo-, also known as 5’-deoxy-5’-iodoguanosine, is a modified nucleoside derived from guanosine. It is characterized by the substitution of a hydrogen atom at the 5’ position of the ribose sugar with an iodine atom. This compound has a molecular formula of C10H12IN5O4 and a molecular weight of 393.14 g/mol .
作用機序
Target of Action
5’-Iodo-5’-deoxyguanosine is a purine nucleoside analog . The primary target of this compound is the nucleoside diphosphate kinase A . This enzyme plays a crucial role in the maintenance of mitochondrial DNA .
Mode of Action
The compound interacts with its target by inhibiting DNA synthesis and inducing apoptosis . It recycles deoxyadenosine and deoxyguanosine into their respective monophosphates, enabling their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .
Biochemical Pathways
The affected pathways include those influenced by oxidative stress and contribute to carcinogenesis. These pathways include p53, Keap1-NRF2, RB1, p21, APC, tumor suppressor genes, and cell type transitions . Dysregulation of these pathways can lead to uncontrolled cell growth, impaired DNA repair mechanisms, and evasion of cell death .
Pharmacokinetics
It’s known that the stability of the silver-mediated base pairs is ph dependent . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The result of the compound’s action is broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Action Environment
The action environment of 5’-Iodo-5’-deoxyguanosine is influenced by various factors. For instance, the stability of canonical DNA mismatches might have an impact on cellular DNA repair . Additionally, the stability of the silver-mediated base pairs is pH dependent . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Guanosine, 5’-deoxy-5’-iodo- plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as inosine 5’-monophosphate (IMP) dehydrogenase, guanosine 5’-monophosphate (GMP) synthetase, GMP reductase, and guanosine–inosine kinase . These interactions are crucial for the biosynthesis of guanosine nucleotides .
Cellular Effects
The effects of Guanosine, 5’-deoxy-5’-iodo- on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have neuroprotective properties, reducing neuroinflammation, oxidative stress, and excitotoxicity, as well as exerting trophic effects in neuronal and glial cells .
Molecular Mechanism
The molecular mechanism of action of Guanosine, 5’-deoxy-5’-iodo- involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to have broad antitumor activity targeting indolent lymphoid malignancies, with anticancer mechanisms relying on inhibition of DNA synthesis and induction of apoptosis .
Metabolic Pathways
Guanosine, 5’-deoxy-5’-iodo- is involved in the metabolic pathways of guanosine nucleotides . It interacts with enzymes such as IMP dehydrogenase, GMP synthetase, GMP reductase, and guanosine–inosine kinase, which are crucial for the biosynthesis of guanosine nucleotides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 5’-deoxy-5’-iodo-, typically involves the iodination of guanosine. One common method involves the reaction of guanosine with iodine and a suitable oxidizing agent, such as sodium periodate, in an aqueous medium. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of guanosine, 5’-deoxy-5’-iodo-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Guanosine, 5’-deoxy-5’-iodo-, undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiophosphate for thiolation and hydrazine hydrate for hydrazination.
Oxidation and Reduction: Oxidizing agents like sodium periodate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include 5’-deoxy-5’-thioguanosine and 5’-deoxy-5’-hydrazinoguanosine, among others .
科学的研究の応用
Guanosine, 5’-deoxy-5’-iodo-, has several applications in scientific research:
類似化合物との比較
Similar Compounds
Deoxyguanosine: Similar to guanosine, 5’-deoxy-5’-iodo-, but lacks the iodine substitution at the 5’ position.
5’-Deoxy-5’-fluoroguanosine: Another modified nucleoside with a fluorine atom at the 5’ position instead of iodine.
Uniqueness
Guanosine, 5’-deoxy-5’-iodo-, is unique due to its iodine substitution, which imparts distinct chemical and biological properties. This modification enhances its reactivity in substitution reactions and its potential as a therapeutic agent .
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBRHQFQZYVJM-UUOKFMHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
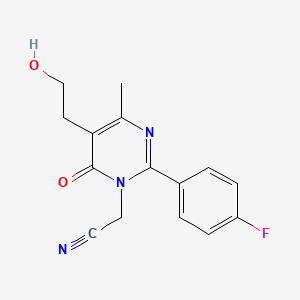
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2997659.png)
![N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2997664.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2997666.png)
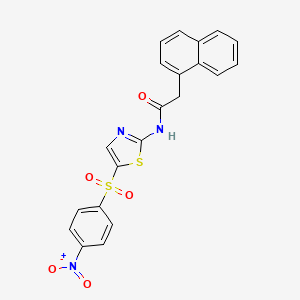
![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2997668.png)

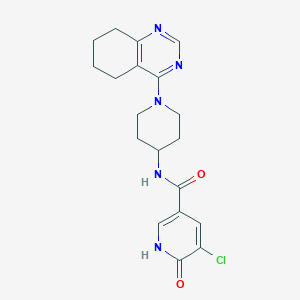
![[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2997672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2997673.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine](/img/structure/B2997674.png)
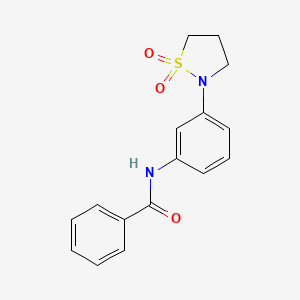

![2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2997678.png)
